![molecular formula C25H16N2O2 B4107442 7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE](/img/structure/B4107442.png)
7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE
概要
説明
7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE is a complex organic compound that belongs to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a fused ring system that includes a pyridine ring, a chromene ring, and a quinoline ring, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing chromenoquinolinones involves the Friedländer reaction, which is a condensation reaction between an aromatic aldehyde and an amine in the presence of an acid catalyst. For 7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE, the synthesis typically involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the synthesis of chromenoquinolinones can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the use of green chemistry principles, such as metal-free and solvent-free conditions, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted chromenoquinolinones, dihydrochromenoquinolinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines. It also exhibits antibacterial and antifungal properties.
Fluorescent Sensors: Due to its unique structure, the compound can be used as a fluorescent sensor for detecting metal ions and other analytes.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Fluorescent Sensing: The compound’s fluorescence is quenched or enhanced in the presence of specific metal ions, allowing it to function as a sensor.
類似化合物との比較
Similar Compounds
6H-chromeno[4,3-b]quinolin-6-ones: These compounds share a similar core structure but lack the pyridine ring.
Coumarin Derivatives: These compounds have a similar chromene ring but differ in their overall structure and properties.
Quinoline Derivatives: These compounds contain the quinoline ring but may have different substituents and functional groups.
Uniqueness
7-(4-PYRIDYL)-7,14-DIHYDRO-6H-BENZO[F]CHROMENO[4,3-B]QUINOLIN-6-ONE is unique due to its fused ring system that combines a pyridine ring, a chromene ring, and a quinoline ring.
特性
IUPAC Name |
13-pyridin-4-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-25-23-21(16-11-13-26-14-12-16)22-17-6-2-1-5-15(17)9-10-19(22)27-24(23)18-7-3-4-8-20(18)29-25/h1-14,21,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDUIMBFVVOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B4107363.png)
![METHYL 2-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B4107366.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B4107384.png)
![6-[(3-Fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4107397.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)
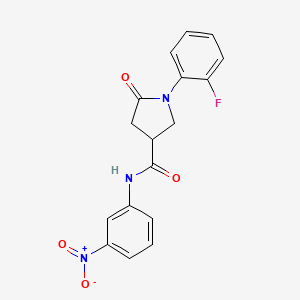
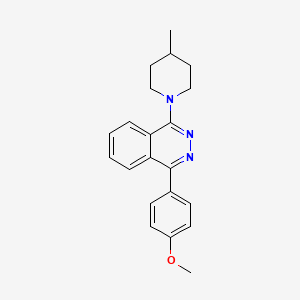
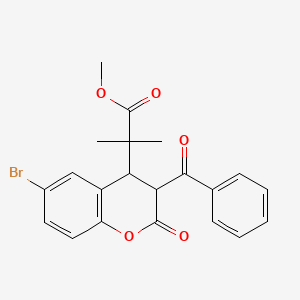
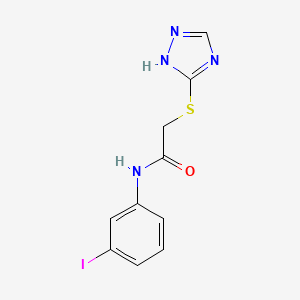
![1-[(FURAN-2-YL)METHYL]-3-(1-PHENYLETHYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4107422.png)
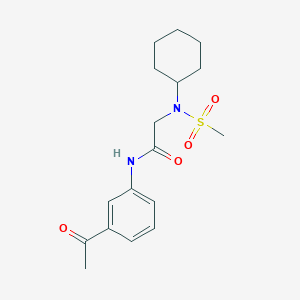
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4107447.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide](/img/structure/B4107453.png)
